![molecular formula C4H9F2NS B13469335 (R)-2-((Difluoromethyl)thio)propan-1-amine](/img/structure/B13469335.png)
(R)-2-((Difluoromethyl)thio)propan-1-amine
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Overview
Description
®-2-((Difluoromethyl)thio)propan-1-amine is an organic compound characterized by the presence of a difluoromethylthio group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Difluoromethyl)thio)propan-1-amine typically involves the introduction of the difluoromethylthio group to a propan-1-amine precursor. One common method includes the reaction of a difluoromethylthiolating agent with a suitable amine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of ®-2-((Difluoromethyl)thio)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes continuous flow processes and the use of automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
®-2-((Difluoromethyl)thio)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
®-2-((Difluoromethyl)thio)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-((Difluoromethyl)thio)propan-1-amine involves its interaction with specific molecular targets. The difluoromethylthio group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylthio-substituted amines and related derivatives. Examples include:
- 1-Propanamine, 3-[(difluoromethyl)thio]-
- Difluoromethylthio-substituted benzylamines
Uniqueness
®-2-((Difluoromethyl)thio)propan-1-amine is unique due to its specific stereochemistry and the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C4H9F2NS |
---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
(2R)-2-(difluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C4H9F2NS/c1-3(2-7)8-4(5)6/h3-4H,2,7H2,1H3/t3-/m1/s1 |
InChI Key |
WORIYDCSUVXRKV-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CN)SC(F)F |
Canonical SMILES |
CC(CN)SC(F)F |
Origin of Product |
United States |
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